Kyoto Probe 1: An In-depth Technical Guide for Researchers
Kyoto Probe 1: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Kyoto Probe 1 (KP-1), a fluorescent probe for the selective identification and monitoring of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This document details the probe's mechanism of action, provides key technical data, outlines detailed experimental protocols for its application in live-cell imaging and flow cytometry, and presents quantitative data from seminal studies. This guide is intended for researchers, scientists, and drug development professionals working in the field of stem cell biology and regenerative medicine.
Introduction
The ability to distinguish pluripotent stem cells from their differentiated progeny is critical for both basic research and the clinical application of stem cell-based therapies. The tumorigenic potential of undifferentiated hPSCs necessitates their complete removal from therapeutic cell populations. Kyoto Probe 1 (KP-1) is a cell-permeable fluorescent small molecule that selectively stains undifferentiated hPSCs, offering a valuable tool for monitoring pluripotency and for the purification of differentiated cell populations.[1][2][3]
Mechanism of Action
The selectivity of Kyoto Probe 1 for undifferentiated hPSCs is based on differential expression and activity of ATP-binding cassette (ABC) transporters.[1][4] In undifferentiated hPSCs, the expression of certain ABC transporters, specifically ABCB1 (also known as MDR1) and ABCG2 (also known as BCRP), is repressed. Consequently, when KP-1 enters these cells, it is retained and accumulates in the mitochondria, leading to a strong fluorescent signal.
In contrast, differentiated cells express higher levels of ABCB1 and ABCG2 transporters. These transporters actively efflux KP-1 from the cells, preventing its accumulation and resulting in significantly lower fluorescence. This differential retention mechanism allows for the clear distinction between pluripotent and differentiated cells.
Technical Data
A summary of the key technical specifications for Kyoto Probe 1 is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 9-(4-Fluorophenyl)-3-imino-3H-xanthen-6-amine trifluoroacetate | |
| Alternative Names | KP-1, KP1 | |
| Molecular Weight | 418.35 g/mol | |
| Formula | C₁₉H₁₃FN₂O·CF₃CO₂H | |
| Purity | ≥95% (HPLC) | |
| Excitation Max (λex) | 515 nm | |
| Emission Max (λem) | 529 nm | |
| Quantum Yield (Φ) | 0.45 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C, protect from light | |
| CAS Number | 2088021-81-0 |
Experimental Protocols
The following protocols are based on methodologies reported in key publications and provide a starting point for the use of Kyoto Probe 1. Optimization may be required for specific cell lines and experimental conditions.
Live-Cell Imaging
This protocol is adapted from Hirata et al., 2014 and Miyagi-Shiohira et al., 2020.
Materials:
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Kyoto Probe 1 (KP-1)
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DMSO
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Culture medium appropriate for hPSCs
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Phosphate-buffered saline (PBS)
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Fluorescence microscope with appropriate filters
Procedure:
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Preparation of KP-1 Stock Solution: Dissolve KP-1 in DMSO to prepare a 5 mM stock solution.
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Cell Culture: Culture hPSCs on a suitable substrate (e.g., feeder cells or Matrigel-coated plates) until colonies are formed.
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Preparation of Staining Solution: Dilute the 5 mM KP-1 stock solution in pre-warmed culture medium to a final concentration of 2 µM.
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Staining: Remove the culture medium from the cells and add the 2 µM KP-1 staining solution.
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Incubation: Incubate the cells for 3 hours at 37°C in a CO₂ incubator.
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Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
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Imaging: Add fresh pre-warmed culture medium to the cells and observe under a fluorescence microscope using filters appropriate for the excitation and emission maxima of KP-1 (e.g., FITC/GFP channel).
Flow Cytometry
This protocol provides a general framework for the analysis of KP-1 stained cells by flow cytometry.
Materials:
-
Kyoto Probe 1 (KP-1)
-
DMSO
-
Culture medium appropriate for hPSCs
-
Cell dissociation reagent (e.g., TrypLE, Accutase)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
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Flow cytometer
Procedure:
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Cell Preparation: Harvest hPSCs and differentiated cells using a gentle cell dissociation reagent to obtain single-cell suspensions.
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Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in culture medium.
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Staining: Add KP-1 to the cell suspension to a final concentration of 1-2 µM.
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Incubation: Incubate the cells for 1-3 hours at 37°C.
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Washing: Wash the cells twice with flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
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Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.
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Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and a green emission filter (e.g., 530/30 nm bandpass).
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Gating Strategy:
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Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
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Gate on viable cells based on forward scatter (FSC) and side scatter (SSC) properties, excluding debris.
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Analyze the KP-1 fluorescence in the appropriate channel (e.g., FITC).
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Quantitative Data
The following table summarizes quantitative findings from key studies on Kyoto Probe 1, demonstrating its selectivity.
| Cell Line / Condition | Treatment | Relative Fluorescence Intensity (Arbitrary Units) | Reference |
| KB-3-1 (Parental) | 1 µM KP-1 | High | |
| KB/ABCB1 (ABCB1-overexpressing) | 1 µM KP-1 | Low | |
| KB/ABCB1 | 1 µM KP-1 + 5 µM Cyclosporine A (ABCB1 inhibitor) | High | |
| KB-3-1 (Parental) | 1 µM KP-1 | High | |
| KB/ABCG2 (ABCG2-overexpressing) | 1 µM KP-1 | Low | |
| KB/ABCG2 | 1 µM KP-1 + 10 µM Fumitremorgin C (ABCG2 inhibitor) | High |
These data demonstrate that the overexpression of ABCB1 or ABCG2 leads to a significant reduction in KP-1 fluorescence, which can be reversed by the application of specific inhibitors for these transporters, confirming their role in the efflux of the probe.
Conclusion
Kyoto Probe 1 is a powerful and specific tool for the identification and monitoring of undifferentiated human pluripotent stem cells. Its mechanism of action, based on the differential activity of ABC transporters, provides a robust method for distinguishing between pluripotent and differentiated cell populations. The protocols and data presented in this guide offer a comprehensive resource for researchers to effectively utilize KP-1 in their studies of stem cell biology and for the development of safe and effective cell-based therapies.
References
- 1. tokyofuturestyle.com [tokyofuturestyle.com]
- 2. Novel live cell fluorescent probe for human-induced pluripotent stem cells highlights early reprogramming population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Kyoto probe-1 reveals phenotypic differences between mouse ES cells and iTS-P cells | Semantic Scholar [semanticscholar.org]
- 4. Kyoto Probe-1 | ESCs and iPSCs | Tocris Bioscience [tocris.com]
